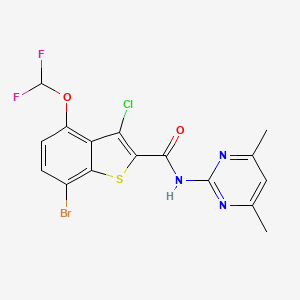![molecular formula C16H17Cl2N5O5S B10945128 4-({[2,4-dichloro-5-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10945128.png)
4-({[2,4-dichloro-5-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a morpholinosulfonyl group, and a benzoic acid derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core pyrazole structure. The process often includes:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Benzoic Acid Derivative: This step involves the acylation of the pyrazole ring with 2,4-dichloro-5-(morpholinosulfonyl)benzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step is the coupling of the intermediate with 1-methyl-1H-pyrazole-3-carboxamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-IMIDAZOLE-3-CARBOXAMIDE
- 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-TRIAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 4-{[2,4-DICHLORO-5-(MORPHOLINOSULFONYL)BENZOYL]AMINO}-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, such as the combination of a pyrazole ring with a morpholinosulfonyl group and a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H17Cl2N5O5S |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
4-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H17Cl2N5O5S/c1-22-8-12(14(21-22)15(19)24)20-16(25)9-6-13(11(18)7-10(9)17)29(26,27)23-2-4-28-5-3-23/h6-8H,2-5H2,1H3,(H2,19,24)(H,20,25) |
InChI Key |
IPTNQJVKRAFMNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10945045.png)
![3-cyclopropyl-1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10945059.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10945063.png)
![1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10945069.png)
![6-[(2-fluorobenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B10945071.png)
![4-{[(E)-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10945075.png)
![(2Z)-3-[4-(difluoromethoxy)phenyl]-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B10945076.png)
![4,5-dimethyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10945077.png)

![3-[(2-bromophenoxy)methyl]-N-propylbenzamide](/img/structure/B10945099.png)
![4-{[(E)-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10945104.png)
![5-[(2-chlorophenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B10945110.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B10945133.png)
![N-(4-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide](/img/structure/B10945137.png)
